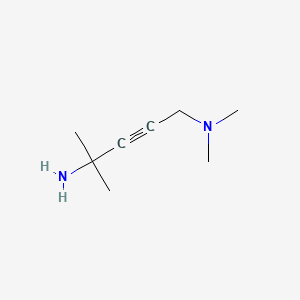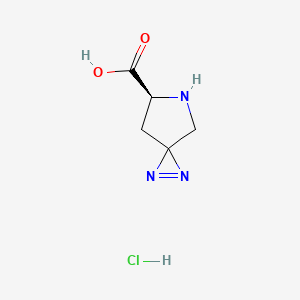
3-Chloro-5-trifluoromethylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-5-trifluoromethylphenylzinc bromide can be synthesized through the reaction of 3-chloro-5-trifluoromethylphenyl bromide with zinc in the presence of a suitable catalyst. The reaction is typically carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Chloro-5-trifluoromethylphenyl bromide+Zn→3-Chloro-5-trifluoromethylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity zinc and bromide precursors, along with advanced purification techniques, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
3-Chloro-5-trifluoromethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
3-Chloro-5-trifluoromethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of new pharmaceuticals.
Materials Science: For the preparation of advanced materials with specific properties.
Agrochemicals: In the synthesis of active ingredients for pesticides and herbicides.
作用機序
The mechanism of action of 3-Chloro-5-trifluoromethylphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the carbon atom of the phenyl ring, making it more reactive towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, which is the basis for its use in cross-coupling reactions.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-fluorobenzylzinc bromide
- 3-Chloro-5-fluorophenylmagnesium bromide
- 3-(Trifluoromethyl)phenylzinc bromide
Uniqueness
3-Chloro-5-trifluoromethylphenylzinc bromide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and selectivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific carbon-carbon bonds in complex organic molecules.
特性
分子式 |
C7H3BrClF3Zn |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChIキー |
KSWQYOBUQBQMNC-UHFFFAOYSA-M |
正規SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
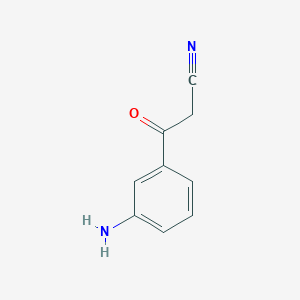
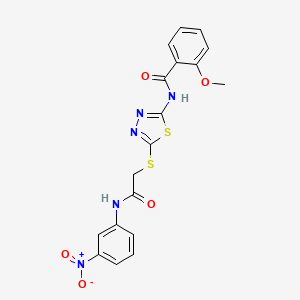

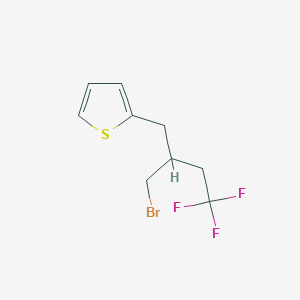
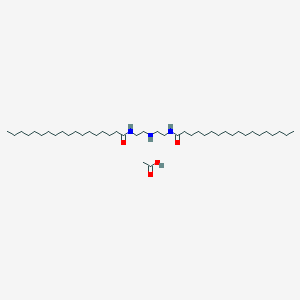
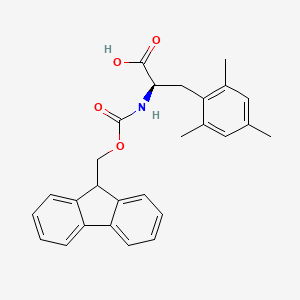
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
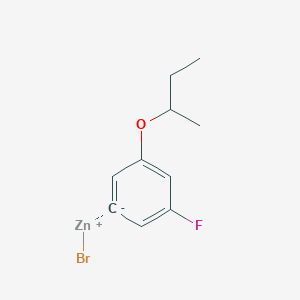
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
